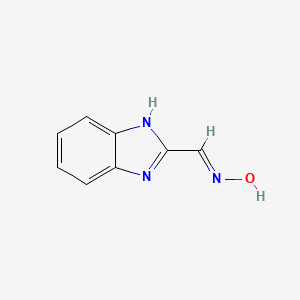

1H-benzimidazole-2-carbaldehyde oxime

Descripción general

Descripción

Synthesis Analysis

A novel and efficient photoredox/copper cocatalyzed domino cyclization of oxime esters, aldehydes, and amines has been achieved, affording a broad range of fully substituted 1H-imidazoles in good yields . These synthetic methods feature good functional group tolerance, broad substrate scope, high step economy .Molecular Structure Analysis

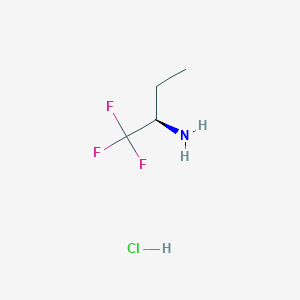

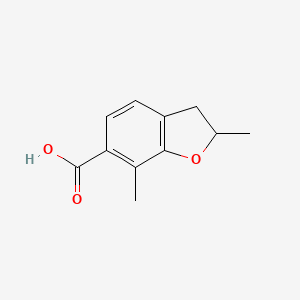

The molecular structure of 1H-benzimidazole-2-carbaldehyde oxime is characterized by its linear formula C8H7N3O . More detailed structural analysis may be found in specific scientific literature or databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzimidazole-2-carbaldehyde oxime include a density of 1.4±0.1 g/cm3, boiling point of 361.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Aplicaciones Científicas De Investigación

Pharmacological Applications

Benzimidazole and its derivatives, including 1H-benzimidazole-2-carbaldehyde oxime, are known for their remarkable medicinal and pharmacological properties . They have been used in the development of various drugs to treat several diseases . For instance, benzimidazole derivatives have been used as antitumor agents, proton pump inhibitors, analgesics, antihelminthics, antibacterials, antihistamines, antivirals, and antihypertensives .

Antioxidant Activity

1H-benzimidazole-2-carbaldehyde oxime and its derivatives have been noted for their antioxidant properties . Benzimidazoles grafted with aromatic nuclei have been recognized as antioxidant agents .

Antiparasitic and Antimicrobial Activity

Recent research recommends benzimidazole derivatives as potential antiparasitic agents . They have also been reported to possess very good antimicrobial activity .

Anti-Alzheimer and Antidiabetic Agents

Benzimidazole derivatives have been researched as potential anti-Alzheimer and antidiabetic agents .

Analgesic and Anti-inflammatory Agents

The benzimidazole scaffold has been used in clinically approved analgesic and anti-inflammatory agents . Structure-activity relationship (SAR) studies have shown that 1,2,5,6-substituted benzimidazoles with various substituents are analgesic and anti-inflammatory agents .

Applications in Material Chemistry

Benzimidazole and its derivatives have found uses in material chemistry as optical chemical sensors . These sensors have special applications in medicine, environmental science, and chemical technology .

Antitumor Agents

Benzimidazole derivatives have been recommended as potential antitumor agents . Carboxylic acids, carbamates, and amidines have been shown to be effective anticancer drugs .

Antimalarial Agents

Benzimidazole derivatives have also been researched as potential antimalarial agents .

Mecanismo De Acción

Target of Action

Oximes are renowned for their widespread applications as organophosphate (OP) antidotes . They are known to target the enzyme acetylcholinesterase (AChE), which is inhibited by OP poisoning .

Mode of Action

Oximes reactivate the inhibited AChE enzyme, thereby reversing the effects of OP poisoning . They do this by binding to the phosphorylated enzyme and removing the phosphate group, restoring the enzyme’s activity .

Biochemical Pathways

The primary biochemical pathway affected by oximes is the cholinergic pathway. By reactivating AChE, oximes allow the breakdown of acetylcholine in the synaptic cleft, thereby terminating the signal transmission at cholinergic synapses .

Pharmacokinetics

The pharmacokinetics of oximes can vary depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence an oxime’s bioavailability and therapeutic effectiveness .

Result of Action

The reactivation of AChE by oximes leads to the restoration of normal neurotransmission at cholinergic synapses. This can alleviate the symptoms of OP poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening paralysis .

Action Environment

The action of oximes can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the oxime, which can in turn influence its ability to reactivate AChE .

Propiedades

IUPAC Name |

(NE)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYPHAQVSRTBJA-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415388 | |

| Record name | 1H-benzimidazole-2-carbaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazole-2-carbaldehyde oxime | |

CAS RN |

3173-92-0 | |

| Record name | NSC127555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-benzimidazole-2-carbaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)

![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)

![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)

![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)